molecular formula C19H7Cl9 B15183970 Tris(2,4,5-trichlorophenyl)methane CAS No. 70757-50-5

Tris(2,4,5-trichlorophenyl)methane

Cat. No.: B15183970
CAS No.: 70757-50-5
M. Wt: 554.3 g/mol
InChI Key: NCQDNZGEBCBEEZ-UHFFFAOYSA-N
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Description

Tris(2,4,5-trichlorophenyl)methane is an organic compound that belongs to the class of triarylmethane derivatives. It is characterized by a central carbon atom bonded to three 2,4,5-trichlorophenyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,4,5-trichlorophenyl)methane typically involves the reaction of 2,4,5-trichlorobenzyl chloride with a suitable base, such as sodium or potassium hydroxide, in an organic solvent like toluene or xylene. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3C6H2Cl3CH2Cl+BaseC(C6H2Cl3)3+By-products3 \text{C}_6\text{H}_2\text{Cl}_3\text{CH}_2\text{Cl} + \text{Base} \rightarrow \text{C}(\text{C}_6\text{H}_2\text{Cl}_3)_3 + \text{By-products} 3C6​H2​Cl3​CH2​Cl+Base→C(C6​H2​Cl3​)3​+By-products

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tris(2,4,5-trichlorophenyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of triarylmethane derivatives with reduced functional groups.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents like nitro, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of tris(2,4,5-trichlorophenyl)quinone.

    Reduction: Formation of tris(2,4,5-trichlorophenyl)methanol.

    Substitution: Formation of various substituted triarylmethane derivatives.

Scientific Research Applications

Tris(2,4,5-trichlorophenyl)methane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tris(2,4,5-trichlorophenyl)methane involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. Its unique structure allows it to bind to specific sites on target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • Tris(2,4,6-trichlorophenyl)methane
  • Tris(2,4-dichlorophenyl)methane
  • Tris(4-chlorophenyl)methane

Uniqueness

Tris(2,4,5-trichlorophenyl)methane is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which imparts distinct chemical and physical properties. This unique arrangement influences its reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

70757-50-5

Molecular Formula

C19H7Cl9

Molecular Weight

554.3 g/mol

IUPAC Name

1-[bis(2,4,5-trichlorophenyl)methyl]-2,4,5-trichlorobenzene

InChI

InChI=1S/C19H7Cl9/c20-10-4-16(26)13(23)1-7(10)19(8-2-14(24)17(27)5-11(8)21)9-3-15(25)18(28)6-12(9)22/h1-6,19H

InChI Key

NCQDNZGEBCBEEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C(C2=CC(=C(C=C2Cl)Cl)Cl)C3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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